![molecular formula C25H36N4O2 B14391543 N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide CAS No. 87618-27-7](/img/structure/B14391543.png)
N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide is a complex organic compound known for its unique chemical structure and properties. This compound contains multiple functional groups, including aromatic rings, amides, and tertiary amines, which contribute to its diverse reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide typically involves the reaction of diethylamine with aromatic aldehydes, followed by acetylation. One common method includes the following steps:
Formation of the Intermediate: Diethylamine reacts with an aromatic aldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acetylation: The resulting amine is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide involves its interaction with specific molecular targets and pathways. The compound’s amide and amine groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylacetamide: A simpler amide with similar solvent properties.
Diethylamine: A related amine used in the synthesis of the compound.
N,N’-Methylenebisacrylamide: Another bisamide with different applications in polymer chemistry.
Uniqueness
N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide stands out due to its complex structure, which imparts unique reactivity and versatility. Its combination of aromatic, amide, and amine functionalities makes it suitable for a wide range of applications, from organic synthesis to potential therapeutic uses.
This detailed article provides a comprehensive overview of N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
87618-27-7 |
|---|---|
Fórmula molecular |
C25H36N4O2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
N-[2-[[2-acetamido-4-(diethylamino)phenyl]methyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C25H36N4O2/c1-7-28(8-2)22-13-11-20(24(16-22)26-18(5)30)15-21-12-14-23(29(9-3)10-4)17-25(21)27-19(6)31/h11-14,16-17H,7-10,15H2,1-6H3,(H,26,30)(H,27,31) |
Clave InChI |
VMFQIWXNZKIQRL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(CC)CC)NC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


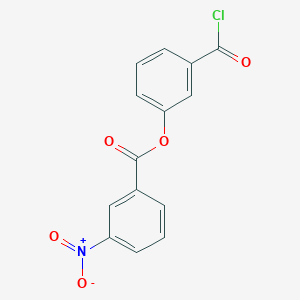

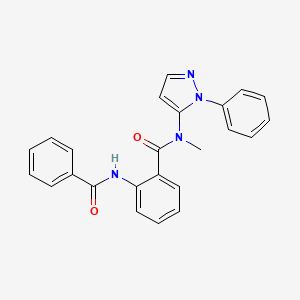

![2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane](/img/structure/B14391482.png)
![5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]](/img/structure/B14391485.png)
![3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate](/img/structure/B14391488.png)
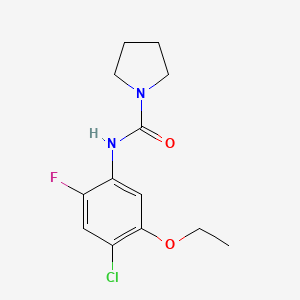
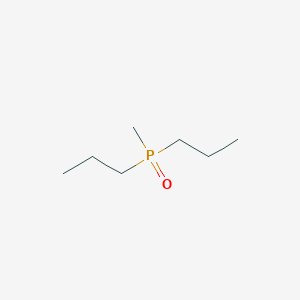
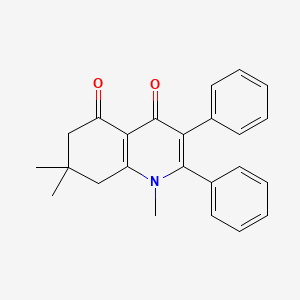
![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)



